molecular formula C9H10BrNO B1440718 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL CAS No. 1263378-66-0

7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL

Cat. No.: B1440718
CAS No.: 1263378-66-0
M. Wt: 228.09 g/mol
InChI Key: TZLRCPAGFJLVIX-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is a brominated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by hydroxylation. One common method includes:

    Hydroxylation: The hydroxyl group can be introduced via oxidation using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, enhancing yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3, PCC.

    Reduction: LiAlH4, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-one.

    Reduction: 1,2,3,4-Tetrahydroquinolin-4-OL.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and exhibiting antimicrobial, antiviral, and anticancer activities.

Medicine: The compound and its derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological disorders, due to their ability to interact with neurotransmitter receptors.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the bromine and hydroxyl groups, resulting in different reactivity and biological activity.

    7-Chloro-1,2,3,4-tetrahydro-quinolin-4-OL: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.

    4-Hydroxyquinoline: Lacks the tetrahydro structure, affecting its stability and reactivity.

Uniqueness: 7-Bromo-1,2,3,4-tetrahydro-quinolin-4-OL is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydroquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,9,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLRCPAGFJLVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272022
Record name 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-66-0
Record name 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinol, 7-bromo-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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